4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine
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Overview
Description
4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine is a compound that features a trifluoromethyl group, which is known for its significant impact on the biological activities and physical properties of molecules. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The process involves the use of organoboron reagents, which are stable, readily prepared, and environmentally benign .
Industrial Production Methods
Industrial production methods for this compound often involve the use of trifluoromethylpyridines as key intermediates. These intermediates are synthesized through various methods, including vapor-phase reactions and liquid-phase chlorination . The production process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The conditions for these reactions are typically mild, ensuring the stability of the compound during the process.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dechlorinated products .
Scientific Research Applications
4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets . The pathways involved in its mechanism of action are often related to the inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-containing molecules, such as:
- 4-chloro-3-(trifluoromethyl)phenyl derivatives
- Trifluoromethylpyridines
- Fluazifop-butyl
Uniqueness
What sets 4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine apart from similar compounds is its unique combination of a trifluoromethyl group and a pyridine ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for various applications in research and industry .
Properties
IUPAC Name |
4-[2-chloro-5-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O/c14-10-2-1-8(13(15,16)17)6-9(10)7-3-4-19-11(5-7)12(18)20-21/h1-6,21H,(H2,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCZBLANKDJNSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C(=NO)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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